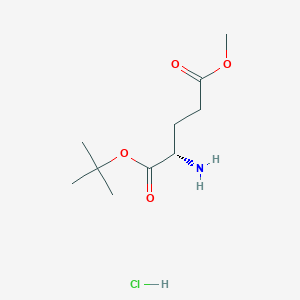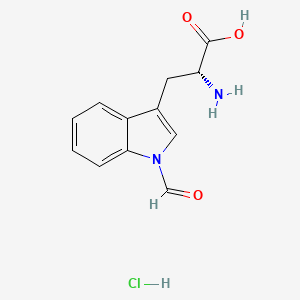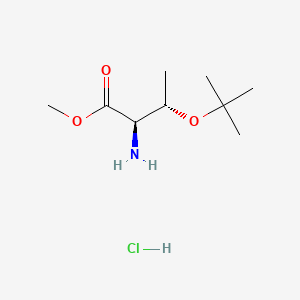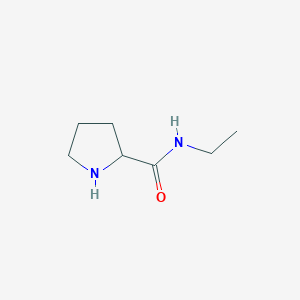
(S)-alpha-Methyl-4-Iodophenylalanine
Vue d'ensemble
Description
(S)-alpha-Methyl-4-Iodophenylalanine, also known as SAMP, is an amino acid derivative that is commonly used in scientific research to study the effects of amino acid metabolism on biochemical and physiological processes. SAMP is a non-natural amino acid that is not found in proteins and its unique structure allows it to act as a substrate for specific enzymes, making it a useful tool for studying enzyme-catalyzed reactions. SAMP has been used in a variety of research applications, including the study of metabolic pathways, drug development, and biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (S)-alpha-Methyl-4-Iodophenylalanine involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
L-Phenylalanine, Methyl iodide, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Diethyl ether, Ethanol, Wate
Reaction
Step 1: Protection of the carboxylic acid group of L-Phenylalanine with tert-butyloxycarbonyl (BOC) group using BOC anhydride and triethylamine in diethyl ether., Step 2: Methylation of the amino group of BOC-L-Phenylalanine with methyl iodide and sodium hydroxide in ethanol., Step 3: Deprotection of the BOC group using hydrochloric acid in diethyl ether., Step 4: Separation of the desired (S)-alpha-Methyl-4-Iodophenylalanine from the mixture using sodium bicarbonate and water.
Mécanisme D'action
The mechanism of action of (S)-alpha-Methyl-4-Iodophenylalanine is not fully understood, but it is believed to act as a substrate for enzymes involved in the metabolism of amino acids. (S)-alpha-Methyl-4-Iodophenylalanine is a non-natural amino acid that is not found in proteins and its unique structure allows it to act as a substrate for specific enzymes, making it a useful tool for studying enzyme-catalyzed reactions.
Effets Biochimiques Et Physiologiques
(S)-alpha-Methyl-4-Iodophenylalanine has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme tyrosine hydroxylase, the enzyme responsible for the production of the neurotransmitter dopamine. (S)-alpha-Methyl-4-Iodophenylalanine has also been shown to inhibit the enzyme tryptophan hydroxylase, which is responsible for the production of the neurotransmitter serotonin. In addition, (S)-alpha-Methyl-4-Iodophenylalanine has been shown to increase the production of the neurotransmitter norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (S)-alpha-Methyl-4-Iodophenylalanine in lab experiments is its ability to act as a substrate for enzymes involved in the metabolism of amino acids. This makes (S)-alpha-Methyl-4-Iodophenylalanine a useful tool for studying enzyme-catalyzed reactions. However, there are some limitations to using (S)-alpha-Methyl-4-Iodophenylalanine in lab experiments. For example, (S)-alpha-Methyl-4-Iodophenylalanine is not naturally found in proteins, so it cannot be used to study the effects of amino acid metabolism on protein structure or function. In addition, (S)-alpha-Methyl-4-Iodophenylalanine is not very stable and can degrade over time, so it must be stored and handled properly.
Orientations Futures
There are many potential future directions for the use of (S)-alpha-Methyl-4-Iodophenylalanine in scientific research. For example, (S)-alpha-Methyl-4-Iodophenylalanine could be used to study the effects of drugs on biochemical processes, as it can be used to study the metabolism of drugs in the body. In addition, (S)-alpha-Methyl-4-Iodophenylalanine could be used to study the effects of amino acid metabolism on protein structure and function. Finally, (S)-alpha-Methyl-4-Iodophenylalanine could be used to study the effects of amino acid metabolism on neurological processes, such as the production of neurotransmitters.
Applications De Recherche Scientifique
(S)-alpha-Methyl-4-Iodophenylalanine has been used in a variety of scientific research applications, including the study of metabolic pathways, drug development, and biochemical and physiological effects. (S)-alpha-Methyl-4-Iodophenylalanine is a substrate for enzymes involved in the metabolism of amino acids, and it has been used to study the effects of amino acid metabolism on biochemical and physiological processes. (S)-alpha-Methyl-4-Iodophenylalanine has also been used in drug development, as it can be used to study the metabolism of drugs in the body and the effects of drugs on biochemical processes.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303942 | |
| Record name | 4-Iodo-α-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-4-Iodophenylalanine | |
CAS RN |
1215092-16-2 | |
| Record name | 4-Iodo-α-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215092-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-α-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















